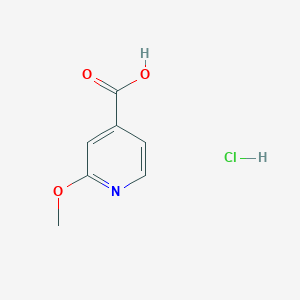

2-Methoxyisonicotinic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxypyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-11-6-4-5(7(9)10)2-3-8-6;/h2-4H,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWGQKUHIDBPDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for 2 Methoxyisonicotinic Acid Hydrochloride

Direct Synthesis Routes and Precursor Chemistry

The direct synthesis of 2-methoxyisonicotinic acid hydrochloride involves several key chemical transformations, starting from readily available isonicotinic acid precursors. The main strategies include O-methylation, halogenation-methoxylation sequences, and acid-mediated hydrolysis, followed by the formation of the hydrochloride salt.

Strategies for O-Methylation of Isonicotinic Acid Precursors

A primary route to 2-methoxyisonicotinic acid involves the O-methylation of a 2-hydroxyisonicotinic acid precursor. 2-Hydroxyisonicotinic acid exists in a tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-4-carboxylic acid. This tautomeric nature is pivotal for the O-methylation reaction.

One effective method employs a methylating agent such as methyl iodide in the presence of a base. For instance, a similar substrate, 2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been successfully methylated using methyl iodide and silver carbonate in chloroform. chemicalbook.com This reaction proceeds via the deprotonation of the hydroxyl group (or the N-H group in the pyridone tautomer) by the base, followed by nucleophilic attack of the resulting oxygen anion on the methyl iodide.

Alternative, greener methylating agents are also being explored. Dimethyl carbonate (DMC), a non-toxic reagent, has been used for the O-methylation of flavonoids in the presence of a catalytic amount of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This method offers a safer alternative to traditional hazardous reagents like dimethyl sulfate. nih.govnih.gov The reaction with DMC typically requires elevated temperatures to facilitate the methylation process. nih.gov

Table 1: O-Methylation Strategies for Pyridine-based Precursors

| Methylating Agent | Base | Solvent | Temperature | Notes |

| Methyl Iodide | Silver Carbonate | Chloroform | 50°C | Effective for pyridone-like structures. chemicalbook.com |

| Dimethyl Sulfate | Sodium Bicarbonate | Neat | 90°C | Highly regioselective for carboxylic acid methylation, but can also methylate hydroxyl groups under different conditions. nih.gov |

| Dimethyl Carbonate | DBU | Neat | 90°C | An environmentally friendly alternative. nih.gov |

Halogenation-Methoxylation Sequences in Pyridine (B92270) Ring Functionalization

An alternative and widely used strategy involves a two-step process: halogenation of the pyridine ring at the 2-position, followed by a nucleophilic aromatic substitution (SNAr) with a methoxide (B1231860) source. The starting material for this sequence is typically isonicotinic acid or its derivatives.

The initial step is the introduction of a halogen, usually chlorine, at the 2-position of the pyridine ring. This can be achieved through various chlorination methods. The resulting 2-chloroisonicotinic acid or its ester is a key intermediate. chemimpex.com

The subsequent methoxylation is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a methoxide ion. Sodium methoxide is a common reagent for this transformation. The reactivity of halopyridines in SNAr reactions is well-documented, with the general trend for the leaving group ability being F > Cl > Br > I. sci-hub.se However, the reaction rates are also influenced by the substituents on the pyridine ring and the reaction conditions. researchgate.netepfl.ch The reaction is typically carried out in a suitable solvent such as methanol (B129727) or an aprotic polar solvent like DMSO or HMPA to facilitate the substitution. sci-hub.se

Acid-Mediated Hydrolysis Approaches

Acid-mediated hydrolysis is a crucial step in synthetic pathways where the carboxylic acid functionality is initially present in a protected form, such as an ester or a nitrile. For example, if the synthesis starts with the ester of 2-methoxyisonicotinic acid (methyl 2-methoxyisonicotinate), the final step before hydrochloride formation is the hydrolysis of the ester group.

This hydrolysis can be effectively carried out using an aqueous acid solution, such as hydrochloric acid or sulfuric acid, often with heating. The mechanism involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity, followed by the nucleophilic attack of a water molecule. Subsequent proton transfers lead to the cleavage of the ester bond and the formation of the carboxylic acid and the corresponding alcohol.

Alternatively, base-mediated hydrolysis using reagents like lithium hydroxide (B78521) or sodium hydroxide followed by acidification with a strong acid is also a common practice. For instance, methyl 2-methylnicotinate has been successfully hydrolyzed to 2-methylnicotinic acid using lithium hydroxide followed by the addition of hydrochloric acid. google.com

Role of Specific Reagents and Catalysts in Acid Chloride Formation

The final step in the synthesis of this compound is the conversion of the carboxylic acid group to an acid chloride, which readily forms the hydrochloride salt in the presence of hydrochloric acid. This transformation is typically achieved using a chlorinating agent.

Thionyl chloride (SOCl₂) is a widely used reagent for this purpose. The reaction of a carboxylic acid with thionyl chloride produces the corresponding acid chloride, along with sulfur dioxide and hydrogen chloride as byproducts. The hydrogen chloride generated in situ can then react with the basic nitrogen atom of the pyridine ring to form the hydrochloride salt.

Alternatively, the hydrochloride salt can be formed by treating the isolated 2-methoxyisonicotinic acid with a solution of hydrochloric acid, for example, methanolic hydrochloride. researchgate.net This method ensures the clean formation of the desired salt.

Optimization of Reaction Conditions and Process Efficiency

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters, including the choice of solvent and the temperature profile of the reactions.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent plays a critical role in all steps of the synthesis. For the O-methylation and methoxylation reactions, the solvent must be able to dissolve the reactants and facilitate the desired chemical transformation. In SNAr reactions, polar aprotic solvents like DMSO and HMPA are often preferred as they can solvate the cation of the nucleophile (e.g., Na⁺ from sodium methoxide) while leaving the anion (methoxide) relatively free and highly reactive. sci-hub.se

Pressure Effects and High-Throughput Synthesis Approaches

The application of non-traditional reaction parameters, such as elevated pressure, can significantly influence the efficiency of synthetic processes. While specific studies on the high-pressure synthesis of this compound are not extensively documented, the principles observed in related syntheses suggest potential benefits. For instance, in the synthesis of cysteamine (B1669678) hydrochloride via high-pressure acidolysis of 2-mercaptothiazoline, it was demonstrated that elevated pressure can markedly accelerate the reaction rate and improve the product yield. asianpubs.org This is attributed to the increase in the reaction temperature that becomes possible at higher pressures, which can accelerate the rate-limiting steps of the reaction. asianpubs.org Such an approach could potentially be adapted for the synthesis of this compound to enhance efficiency.

High-throughput synthesis (HTS) methodologies are instrumental in accelerating the discovery and optimization of new synthetic routes. These automated platforms allow for the rapid screening of a multitude of reaction conditions, catalysts, and solvents. chemrxiv.org While specific HTS campaigns for this compound are not detailed in the public domain, the general framework of HTS is applicable. chemrxiv.org An HTS approach for this compound would involve parallel reactors to systematically explore variables such as temperature, pressure, and catalyst loading to identify optimal synthetic conditions in a significantly shorter timeframe than traditional methods.

Table 1: Potential Effects of Pressure on Synthesis of Pyridine Carboxylic Acids

| Parameter | Observation in Analogous Syntheses | Potential Implication for this compound Synthesis |

|---|---|---|

| Reaction Rate | Increased reaction rates observed in high-pressure acidolysis. asianpubs.org | Potential for significantly reduced reaction times. |

| Product Yield | Higher yields achieved at optimal pressure points. asianpubs.org | Possibility of improving the overall efficiency of the synthesis. |

| Reaction Temperature | Elevated pressures allow for higher reaction temperatures. asianpubs.org | Enables overcoming activation energy barriers for key reaction steps. |

Green Chemistry Principles and Sustainable Synthetic Protocols in Compound Formation

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. For the synthesis of nicotinic acid derivatives, several strategies align with these principles. One such approach is the use of less hazardous reagents and the design of processes that are simple and generate minimal pollution. For example, a one-step oxidation method for synthesizing 2-chloronicotinic acid using ozone as the oxidant has been reported as a green chemical process due to the low cost and pollution-free nature of ozone. google.com The industrial production of nicotinic acid is also moving towards greener technologies to mitigate the environmental impact of traditional methods. nih.gov

The choice of solvents and catalysts is another critical aspect of sustainable synthesis. The use of water as a solvent, where feasible, and the replacement of hazardous catalysts with more benign alternatives are key tenets of green chemistry. For instance, processes that utilize recyclable catalysts or avoid the use of heavy metals are preferred. unibe.choriprobe.com In the context of this compound synthesis, applying these principles would involve selecting environmentally benign starting materials, utilizing catalytic rather than stoichiometric reagents, and minimizing waste generation through process optimization.

Table 2: Application of Green Chemistry Principles to Nicotinic Acid Derivative Synthesis

| Green Chemistry Principle | Application in Nicotinic Acid Synthesis | Relevance to this compound |

|---|---|---|

| Use of Safer Solvents and Auxiliaries | Utilizing water or other green solvents in synthetic steps. unibe.ch | Minimizing the use of volatile organic compounds (VOCs). |

| Catalysis | Employing catalysts to reduce energy consumption and by-product formation. google.com | Enhancing reaction efficiency and selectivity. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reducing waste and improving resource efficiency. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the pyridine ring. | Enhancing the sustainability profile of the compound. |

Mechanistic Studies and Kinetic Analysis of Synthetic Transformations

A thorough understanding of reaction mechanisms and kinetics is essential for the optimization and control of synthetic processes.

The synthesis of substituted pyridines often involves nucleophilic substitution or metal-catalyzed cross-coupling reactions. Mechanistic studies of analogous reactions can provide insights into the potential intermediates and transition states in the formation of 2-methoxyisonicotinic acid. For instance, in nucleophilic aromatic substitution reactions on chloropyridines, the formation of a Meisenheimer complex as a reaction intermediate is a well-established mechanistic feature. Computational studies, such as Density Functional Theory (DFT), can be employed to model the energies of potential intermediates and transition states, thereby elucidating the most probable reaction pathway. rsc.org Spectroscopic techniques, such as in-situ NMR or IR, can also be utilized to detect and characterize transient intermediates during the reaction.

Kinetic modeling provides a quantitative description of how reaction rates are affected by variables such as reactant concentrations, temperature, and catalyst loading. researchgate.net For the synthesis of 2-methoxyisonicotinic acid, a kinetic model could be developed by systematically varying these parameters and measuring the rate of product formation. nih.govnih.gov For example, the esterification of carboxylic acids is a common reaction, and its kinetics are well-studied. researchgate.netmdpi.com A kinetic model for the formation of 2-methoxyisonicotinic acid would likely involve determining the reaction order with respect to each reactant and calculating the activation energy of the key formation steps. researchgate.netchemrxiv.org This information is invaluable for reactor design and process scale-up.

Table 3: Hypothetical Kinetic Parameters for a Key Formation Step

| Parameter | Symbol | Hypothetical Value Range | Significance |

|---|---|---|---|

| Rate Constant | k | 10⁻⁴ - 10⁻² L mol⁻¹ s⁻¹ | Indicates the intrinsic speed of the reaction. |

| Activation Energy | Ea | 40 - 80 kJ/mol | The minimum energy required for the reaction to occur. nih.gov |

| Reaction Order | n, m | 1 or 2 | Describes how the rate is affected by the concentration of each reactant. nih.gov |

2-Methoxyisonicotinic acid itself is not a chiral molecule. Therefore, stereochemical considerations are not relevant to its direct synthesis. However, if this compound is used as a synthon to prepare chiral derivatives, then stereochemistry becomes a critical aspect. For instance, if the carboxylic acid group is reacted with a chiral alcohol or amine, a pair of diastereomers will be formed. In such cases, chiral chromatography or other separation techniques would be necessary to isolate the desired stereoisomer. nih.gov The development of stereoselective derivatization reactions, where one stereoisomer is formed in preference to the other, would be a key objective. nih.gov

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation of 2 Methoxyisonicotinic Acid Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Methoxyisonicotinic Acid Hydrochloride. It provides detailed information about the chemical environment of individual atoms.

Multi-dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

To unequivocally assign the proton (¹H) and carbon (¹³C) signals and confirm the molecular structure of this compound, a series of multi-dimensional NMR experiments are employed. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu For this compound, HSQC would show correlations between the methoxy (B1213986) protons and the methoxy carbon, as well as between each aromatic proton and its corresponding ring carbon. This directly links the proton and carbon skeletons of the molecule. wikipedia.orgcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). columbia.eduiajps.com This technique is instrumental in piecing together the molecular framework. For instance, correlations would be expected between the methoxy protons and the C2 carbon of the pyridine (B92270) ring, and between the aromatic protons and the carboxylic carbon, confirming the connectivity of the key functional groups. iajps.comsdsu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's three-dimensional structure and conformation. In the case of this compound, a NOESY experiment would show a correlation (cross-peak) between the protons of the methoxy group and the proton at the C3 position of the pyridine ring, confirming their spatial proximity.

| NMR Technique | Type of Correlation | Key Expected Correlations for this compound |

|---|---|---|

| HSQC | One-bond ¹H-¹³C | H3 ↔ C3, H5 ↔ C5, H6 ↔ C6, -OCH₃ ↔ -OCH₃ |

| HMBC | Two- and Three-bond ¹H-¹³C | -OCH₃ ↔ C2, H3 ↔ C2/C4/C5, H5 ↔ C3/C4/C6, H6 ↔ C2/C4/C5, Aromatic H's ↔ C=O |

| NOESY | Through-space ¹H-¹H | -OCH₃ ↔ H3 |

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science. researchgate.net Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for studying these different solid forms. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment of the nuclei in the solid lattice. nih.gov

For this compound, different polymorphs would exhibit distinct ¹³C and ³⁵Cl ssNMR spectra. rsc.org Variations in crystal packing and intermolecular interactions, such as hydrogen bonding involving the hydrochloride ion and the carboxylic acid, would lead to measurable differences in chemical shifts and quadrupolar coupling constants for the chlorine nucleus. rsc.orgscholaris.ca This makes ssNMR an invaluable tool for identifying, differentiating, and quantifying polymorphic forms in bulk samples or final dosage forms. rsc.org

Quantitative NMR Applications for Purity and Yield Determination

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of chemical substances with high precision and accuracy. fujifilm.comnih.gov The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. fujifilm.com

To determine the purity of this compound, a certified internal standard with a known purity is weighed accurately and mixed with a precisely weighed sample of the compound. fujifilm.com The mixture is dissolved in a suitable deuterated solvent, and a ¹H NMR spectrum is acquired under specific, optimized conditions to ensure accurate integration. acs.org The purity of the analyte is then calculated using the integral values, the number of protons for each signal, the molecular weights, and the masses of both the analyte and the internal standard. fujifilm.com This method is highly reliable and provides traceability to the International System of Units (SI). fujifilm.com

| Parameter | Description | Example for Purity Assay |

|---|---|---|

| Analyte Signal | A well-resolved signal from this compound (e.g., methoxy singlet) | Integral (I_analyte_), Number of Protons (N_analyte_) |

| Internal Standard | A high-purity compound with signals that do not overlap with the analyte (e.g., Maleic Acid) | Integral (I_std_), Number of Protons (N_std_) |

| Weighed Masses | Precise mass of the analyte (m_analyte_) and the internal standard (m_std_) | m_analyte_, m_std_ |

| Molecular Weights | Molecular weight of the analyte (MW_analyte_) and the internal standard (MW_std_) | MW_analyte_, MW_std_ |

| Purity Calculation | Purity_analyte_ = (I_analyte_ / I_std_) × (N_std_ / N_analyte_) × (m_std_ / m_analyte_) × (MW_analyte_ / MW_std_) × Purity_std_ |

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of a molecule. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure mass-to-charge ratios to four or more decimal places. researchgate.net This high accuracy allows for the calculation of a unique elemental formula. researchgate.net For this compound, the protonated molecule [M+H]⁺ would be analyzed. The experimentally determined exact mass would be compared to the theoretically calculated mass, with a very low mass error (typically < 5 ppm) confirming the elemental formula C₇H₈NO₃⁺.

| Ion | Elemental Formula | Calculated Exact Mass (Da) | Observed Mass (HRMS) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₇H₈NO₃ | 154.0499 | (Hypothetical Data) 154.0501 | (Hypothetical Data) 1.3 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.orgunt.edu In an MS/MS experiment, the protonated molecule of 2-Methoxyisonicotinic Acid ([M+H]⁺, m/z 154.05) is selected in the first stage of the mass spectrometer. nationalmaglab.org This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. youtube.com

The analysis of these fragments provides a "fingerprint" of the molecule, helping to confirm its structure. researchgate.net For 2-Methoxyisonicotinic Acid, characteristic fragmentation pathways would include the neutral loss of formaldehyde (B43269) (CH₂O) from the methoxy group, the loss of a methyl radical (•CH₃), and the loss of carbon dioxide (CO₂) from the carboxylic acid group. libretexts.org These fragmentation patterns are consistent with the known chemical structure of the molecule. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 154.05 | 124.04 | CH₂O (30.01) | [M+H-CH₂O]⁺ (Protonated 2-hydroxyisonicotinic acid) |

| 154.05 | 139.03 | •CH₃ (15.02) | [M+H-•CH₃]⁺ (Radical cation) |

| 154.05 | 110.06 | CO₂ (43.99) | [M+H-CO₂]⁺ (Protonated 2-methoxypyridine) |

Ion Mobility Mass Spectrometry for Conformational Insights

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides valuable information on the size, shape, and charge of an ion as it moves through a buffer gas under the influence of an electric field. nih.gov This gas-phase separation method, when coupled with mass spectrometry, can distinguish between isomers, isobars, and different conformers of a molecule, offering insights that mass spectrometry alone cannot provide. dntb.gov.ua

For this compound, IM-MS would allow for the determination of its collision cross section (CCS), a key physicochemical parameter that is related to the ion's rotational average surface area. By ionizing the molecule and guiding it through an ion mobility cell, different spatial arrangements (conformers) can be separated based on their mobility. nih.gov More compact conformers experience fewer collisions with the buffer gas and thus travel faster than more extended ones.

The utility of IM-MS extends to studying how experimental conditions, such as the choice of cation adducts or the composition of the drift gas, can influence ion mobility and improve separation. nih.gov This technique is particularly advantageous for analyzing complex mixtures or for gaining a deeper understanding of the molecule's intrinsic structural properties in the absence of solvent.

Table 1: Potential Ion Mobility Spectrometry Data for this compound Note: The following data are illustrative of typical results obtained from IM-MS analysis and are not based on experimental results for this specific compound.

| Ion Species | Adduct | Collision Cross Section (CCS) Ų | Method |

| [M+H]⁺ | Protonated | 155.2 | Drift Tube IM-MS |

| [M+Na]⁺ | Sodiated | 162.5 | Traveling Wave IM-MS |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This suite of techniques is indispensable for a complete structural characterization of this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-Crystal X-ray Diffraction (SCXRD) is the premier method for determining the precise molecular structure, including bond lengths, bond angles, and the absolute conformation of a molecule in the solid state. nih.gov By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the construction of an electron density map, from which the positions of individual atoms can be resolved with high precision.

For this compound, an SCXRD analysis would unequivocally establish the planarity of the pyridine ring, the orientation of the methoxy and carboxylic acid functional groups relative to the ring, and the specific bond parameters. This technique is crucial for confirming the molecular connectivity and stereochemistry, providing a foundational dataset for all other structural analyses. mdpi.com

Table 2: Representative Single-Crystal X-ray Diffraction Data Note: This table presents a hypothetical crystallographic dataset for this compound to illustrate the parameters obtained from an SCXRD experiment.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 885.6 |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Crystallinity and Polymorphism

Powder X-ray Diffraction (PXRD) is a vital technique for characterizing the crystalline nature of a bulk sample. Unlike SCXRD, PXRD is performed on a polycrystalline powder, yielding a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. nih.govnih.gov The pattern consists of a series of peaks, or reflections, at characteristic scattering angles (2θ), whose positions and intensities are determined by the crystal lattice structure.

This method is essential for assessing the phase purity of a synthesized batch of this compound. Furthermore, PXRD is the primary tool for identifying and distinguishing between different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties. By comparing the PXRD pattern of a sample to a reference pattern, one can confirm its identity and crystallinity.

Hydrogen Bonding Networks and Crystal Packing Analysis

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by intermolecular interactions, with hydrogen bonds being particularly significant. nih.gov In the crystal structure of this compound, the protonated pyridine nitrogen, the carboxylic acid group, and the chloride counter-ion are all potential hydrogen bond donors and acceptors.

Analysis of the crystal structure obtained from SCXRD reveals the specific hydrogen bonding motifs. For instance, strong charge-assisted hydrogen bonds between the pyridinium (B92312) N⁺-H and the chloride anion (Cl⁻) are expected. Additionally, the carboxylic acid group can form hydrogen bonds with neighboring molecules, potentially leading to dimers or chain-like structures. researchgate.net Understanding this three-dimensional hydrogen bonding network is crucial for explaining the compound's stability and physical properties. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the molecule's functional groups and its local environment, making them excellent tools for structural characterization and the study of intermolecular interactions. americanpharmaceuticalreview.com

For this compound, the vibrational spectra would exhibit characteristic bands corresponding to the various functional groups. For example, the O-H stretch of the carboxylic acid, the C=O stretch, the pyridine ring vibrations, and the C-O stretch of the methoxy group would all appear at distinct frequencies. The formation of strong hydrogen bonds in the solid state significantly affects these vibrational modes, often leading to a broadening and shifting of the corresponding spectral bands to lower frequencies. mdpi.comnih.gov By comparing the spectra of the solid material to a theoretical model or a solution-phase spectrum, the nature and strength of hydrogen bonding can be inferred.

Table 3: Key Vibrational Modes for this compound Note: Wavenumbers are approximate and can shift based on the molecular environment and hydrogen bonding.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 2500-3300 (broad) |

| N⁺-H Stretch | Pyridinium | ~3100 |

| C-H Stretch | Aromatic/Methyl | 2850-3100 |

| C=O Stretch | Carboxylic Acid | 1700-1730 |

| C=C, C=N Stretch | Pyridine Ring | 1400-1650 |

| C-O Stretch | Methoxy/Carboxylic | 1050-1300 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts: the pyridine ring, the carboxylic acid group, the methoxy group, and the effects of hydrochloride formation.

The protonation of the pyridine nitrogen to form the hydrochloride salt significantly influences the spectrum. A broad absorption band, often observed in the 2500-3300 cm⁻¹ range, is characteristic of the N⁺-H stretching vibration, often overlapping with the O-H stretch of the carboxylic acid dimer. The carboxylic acid's O-H stretch itself typically appears as a very broad band from 3300 to 2500 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band, generally found between 1700 and 1730 cm⁻¹.

The pyridine ring vibrations (C=C and C=N stretching) appear in the 1650-1400 cm⁻¹ region. pw.edu.pl The methoxy group introduces characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a distinct C-O-C stretching band, typically located in the 1250-1000 cm⁻¹ range.

Table 1: Representative FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3300-2500 | O-H Stretch (Carboxylic acid dimer) | Carboxylic Acid | Broad, Strong |

| ~3100-2500 | N⁺-H Stretch | Pyridinium ion | Broad, Medium |

| ~2950, ~2850 | C-H Stretch (asymmetric & symmetric) | Methoxy (-OCH₃) | Medium-Weak |

| ~1715 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| ~1620, ~1580, ~1470 | C=C and C=N Ring Stretching | Pyridine Ring | Medium-Strong |

| ~1450 | C-H Bend (asymmetric) | Methoxy (-OCH₃) | Medium |

| ~1250 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | Strong |

| ~1030 | C-O-C Stretch (symmetric) | Aryl-Alkyl Ether | Medium |

| ~900 | O-H Bend (out-of-plane) | Carboxylic Acid | Broad, Medium |

Note: These are predicted values based on characteristic group frequencies. Actual peak positions may vary.

Raman Spectroscopy for Skeletal Vibrations and Molecular Symmetry

Raman spectroscopy serves as a valuable complement to FT-IR, providing insights into the skeletal vibrations and symmetry of the molecule. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra.

For this compound, the symmetric "ring breathing" vibration of the pyridine ring is expected to be a particularly strong and characteristic band, typically appearing around 1000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are also prominent, usually above 3000 cm⁻¹. Carbonyl stretching (C=O) is observable but often weaker than in the FT-IR spectrum. The C-O-C vibrations of the methoxy group and the skeletal deformations of the entire molecule will also produce distinct Raman signals. The low-frequency region of the Raman spectrum can provide information about lattice vibrations and intermolecular interactions in the solid state.

Table 2: Representative Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3070 | Aromatic C-H Stretch | Pyridine Ring | Strong |

| ~1625 | C=C and C=N Ring Stretching | Pyridine Ring | Medium |

| ~1450 | C-H Bend | Methoxy (-OCH₃) | Medium |

| ~1040 | Ring Trigonal Deformation | Pyridine Ring | Medium |

| ~1000 | Symmetric Ring Breathing | Pyridine Ring | Very Strong |

| ~800 | Ring Breathing/Deformation | Pyridine Ring | Medium |

Note: These are predicted values. Raman intensities are highly dependent on the polarizability of the vibrating bonds.

Attenuated Total Reflectance (ATR-IR) and Micro-Raman Applications

Modern advancements in vibrational spectroscopy offer specialized techniques for analyzing samples with minimal preparation.

Attenuated Total Reflectance (ATR-IR) is a powerful variation of FT-IR that allows for the direct analysis of solid and liquid samples. researchgate.net Instead of passing an infrared beam through the sample, ATR measures the changes that occur in an internally reflected IR beam when it comes into contact with the sample. This technique is particularly useful for obtaining the IR spectrum of this compound powder without the need for preparing KBr pellets or Nujol mulls, thus saving time and avoiding potential sample contamination or modification. It is highly effective for surface analysis and studying interactions in complex matrices. researchgate.net

Micro-Raman Spectroscopy combines a Raman spectrometer with a microscope, enabling the chemical analysis of microscopic sample areas. documentsdelivered.com This technique offers high spatial resolution (often sub-micron) and can be used to assess the homogeneity of a crystalline sample of this compound, identify different polymorphic forms, or analyze the compound within a complex mixture or formulation. Its non-destructive nature and ability to analyze samples through transparent packaging make it a versatile tool in pharmaceutical and materials science research.

Other Advanced Spectroscopic and Analytical Methodologies

Beyond vibrational spectroscopy, other techniques provide crucial information regarding the stoichiometry, thermal stability, and, if applicable, the stereochemistry of the compound and its derivatives.

Chiroptical Spectroscopies (e.g., Circular Dichroism) if relevant to chiral derivatives

2-Methoxyisonicotinic acid itself is an achiral molecule. Therefore, chiroptical techniques like Circular Dichroism (CD), which measure the differential absorption of left- and right-circularly polarized light, are not applicable to the parent compound.

However, these techniques would become highly relevant if a chiral center were introduced into the molecule, for example, by derivatizing the carboxylic acid with a chiral alcohol or amine. In such a case, CD spectroscopy would be an indispensable tool for confirming the synthesis of a specific enantiomer or for monitoring the progress of an asymmetric synthesis. The resulting CD spectrum would provide information about the absolute configuration of the newly formed stereocenter and its influence on the conformation of the molecule. rsc.org

Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometry and Thermal Behavior

Elemental Analysis provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This fundamental technique is used to confirm the empirical formula of this compound (C₇H₈ClNO₃) and verify its purity. The experimentally determined percentages must align closely with the theoretically calculated values for the structure to be considered confirmed.

Table 3: Theoretical Elemental Composition of this compound (C₇H₈ClNO₃)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 84.077 | 44.34 |

| Hydrogen | H | 1.008 | 8.064 | 4.25 |

| Chlorine | Cl | 35.453 | 35.453 | 18.70 |

| Nitrogen | N | 14.007 | 14.007 | 7.39 |

| Oxygen | O | 15.999 | 47.997 | 25.32 |

| Total | | | 189.598 | 100.00 |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of this compound would reveal its thermal stability and decomposition profile. Typically, for a hydrochloride salt of an organic acid, the initial weight loss event might correspond to the loss of adsorbed water. This would be followed by the loss of hydrogen chloride (HCl) at a higher temperature, and finally, the complete decomposition of the remaining organic moiety at even higher temperatures. This analysis is crucial for determining the upper-temperature limit for storage and processing of the compound.

Table 4: Plausible Thermal Decomposition Profile for this compound via TGA

| Temperature Range (°C) | Proposed Event | Theoretical Weight Loss (%) |

|---|---|---|

| < 120 | Loss of adsorbed water/solvent | Variable |

| 150 - 250 | Dehydrochlorination (loss of HCl) | ~19.2% |

| > 250 | Decomposition of 2-methoxyisonicotinic acid | ~80.8% |

Note: This represents a hypothetical decomposition pathway. Actual temperatures and weight losses depend on experimental conditions such as heating rate and atmosphere.

Computational and Theoretical Chemistry Approaches in Studying 2 Methoxyisonicotinic Acid Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to model the behavior of electrons and nuclei in molecules. These methods provide detailed information about molecular geometry, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. For 2-Methoxyisonicotinic acid hydrochloride, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. This provides a detailed three-dimensional structure of the most stable arrangement of atoms.

Furthermore, DFT calculations yield crucial electronic properties. These include the distribution of electron density, the dipole moment, and molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. DFT is also used to simulate vibrational spectra (infrared and Raman), which can be compared with experimental spectra to confirm the structure.

Illustrative Data Table: Predicted Molecular Properties of this compound using DFT (Note: The following data is hypothetical and for illustrative purposes only.)

| Property | Calculated Value |

| Total Energy (Hartree) | -589.745 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -7.12 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 5.23 |

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on theoretical principles and physical constants without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy. For this compound, these methods could be used to obtain highly accurate predictions of its energy and molecular properties, often serving as a benchmark for less computationally expensive methods like DFT. While computationally intensive, ab initio calculations are crucial for validating the results obtained from other theoretical approaches.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. A larger, more flexible basis set generally provides more accurate results but at a higher computational cost. The selection involves a trade-off between desired accuracy and available computational resources.

Exchange-Correlation Functionals: In DFT, the exchange-correlation functional approximates the complex many-electron interactions. Common functionals include B3LYP, PBE0, and M06-2X. The choice of functional can significantly impact the calculated properties, and it is often selected based on its known performance for similar types of molecules.

Illustrative Data Table: Comparison of HOMO-LUMO Gap with Different Functionals/Basis Sets (Note: The following data is hypothetical and for illustrative purposes only.)

| Functional | Basis Set | HOMO-LUMO Gap (eV) |

| B3LYP | 6-31G(d) | 5.15 |

| B3LYP | 6-311++G(d,p) | 5.23 |

| M06-2X | 6-311++G(d,p) | 5.58 |

| PBE0 | aug-cc-pVDZ | 5.41 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. For this compound, NBO analysis would reveal the natural atomic charges on each atom, providing insight into the molecule's polarity. It would also quantify the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied anti-bonding orbitals. These interactions, particularly within the pyridine (B92270) ring and involving the methoxy (B1213986) and carboxylic acid groups, are crucial for understanding the molecule's stability and reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior and conformational flexibility of a molecule in various environments, such as in a solvent.

This compound possesses several rotatable bonds, specifically around the methoxy and carboxylic acid groups. MD simulations can be used to explore the potential energy surface of the molecule and identify its stable conformers (low-energy spatial arrangements). This conformational analysis is critical for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules.

Furthermore, the presence of the carboxylic acid and the pyridine nitrogen allows for the possibility of tautomerism, particularly involving proton transfer. MD simulations, especially those combined with quantum mechanics (QM/MM methods), can be used to investigate the relative stabilities of different tautomers and the energy barriers for their interconversion. This provides a dynamic picture of the molecule's structure that goes beyond the static image provided by geometry optimization.

Intermolecular Interactions and Solvent Effects

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are employed to model these non-covalent interactions. mdpi.com Energy framework computations can elucidate the prevailing forces within the crystal, distinguishing between electrostatic and dispersion contributions. nih.gov Solvent effects are also critical, as they can significantly alter molecular conformation and interaction energies. MD simulations in explicit solvent models can reveal how water or other solvent molecules interact with the solute, particularly with the charged sites of the hydrochloride and the polar carboxyl and methoxy groups. nih.gov This analysis helps in understanding the solvation process and the compound's behavior in different chemical environments.

MD Studies of Crystal Lattice Dynamics

Molecular Dynamics (MD) simulations are indispensable for studying the dynamic behavior of crystal lattices. nih.gov By simulating a supercell of the crystal structure over time, MD can provide insights into vibrational modes, phase transitions, and the stability of the crystal packing. nih.govucl.ac.uk For this compound, an MD simulation would involve setting up a periodic box containing multiple unit cells of the compound. nih.gov

These simulations can track the motion of each atom, revealing the dynamics of intermolecular interactions, such as the hydrogen bonds involving the pyridinium (B92312) nitrogen, the carboxylic acid group, and the chloride ion. researchgate.net The analysis of these trajectories can yield important information on the rigidity of the molecular structure and the amplitude of librational and translational motions within the lattice. ucl.ac.uk Such studies are computationally intensive and rely on accurate force fields to describe the interatomic potentials. nih.gov While specific MD studies on this compound are not prominently documented, the methodology has been successfully applied to a wide range of organic molecular crystals to understand their thermal stability and dynamic properties. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation

Computational chemistry offers robust methods for predicting spectroscopic parameters, which serve as a crucial tool for validating experimental data and interpreting complex spectra.

Computational NMR and IR/Raman Spectra Simulation

Theoretical calculations, primarily using DFT, can accurately predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. nih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies. cardiff.ac.uk The intensities of IR bands are determined from the changes in the dipole moment during a vibration, while Raman intensities are derived from changes in polarizability. osti.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed by calculating the magnetic shielding tensors for each nucleus. nih.govresearchgate.net These calculations provide a theoretical spectrum that can be directly compared with experimental results, aiding in the assignment of complex spectral features. mdpi.com

Table 1: Overview of Computational Methods for Spectroscopy

| Spectroscopic Technique | Computational Method | Key Calculated Parameters |

|---|---|---|

| Infrared (IR) Spectroscopy | DFT | Vibrational Frequencies, Dipole Derivatives |

| Raman Spectroscopy | DFT | Vibrational Frequencies, Polarizability Derivatives |

Comparison of Theoretical and Experimental Spectroscopic Data

The comparison between computed and experimental spectra is a critical step for validation. researchgate.net For IR and Raman spectra, calculated harmonic frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and basis set limitations. Therefore, they are frequently scaled using empirical factors to improve agreement with experimental data. nih.gov

A successful comparison allows for the unambiguous assignment of vibrational modes to specific molecular motions. For instance, the characteristic stretches of the C=O, C-O, C-N, and N-H⁺ groups in this compound can be precisely identified. nih.gov In NMR, a strong correlation between calculated and experimental chemical shifts confirms the proposed molecular structure. mdpi.com Discrepancies can point to specific intermolecular effects in the solid state or solvent interactions in solution that are not fully captured by the computational model. researchgate.net

Structure-Reactivity and Structure-Property Relationship Studies (in a chemical context)

Computational methods are pivotal in exploring the relationship between a molecule's structure and its chemical reactivity and properties.

Reaction Pathway Modeling and Energy Profiles

DFT calculations can be used to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface, chemists can identify transition states and intermediates along a reaction coordinate. epstem.net This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. mdpi.com

Table 2: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgyoutube.com The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. epstem.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. epstem.net

From the HOMO and LUMO energies, a suite of global reactivity indices can be calculated to quantify the chemical behavior of this compound. These indices provide a more nuanced understanding of its reactivity profile.

Key Reactivity Indices:

Ionization Potential (I): Approximated as -EHOMO, it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO, it is the energy released when an electron is added.

Electronegativity (χ): Calculated as (I + A) / 2, it measures the molecule's tendency to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2, it quantifies the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. epstem.net

Chemical Softness (S): The reciprocal of chemical hardness (1 / η), it indicates a higher propensity for chemical reactions.

Electrophilicity Index (ω): Calculated as μ2 / 2η (where μ is the electronic chemical potential, μ ≈ -χ), it measures the propensity of a species to accept electrons.

The following interactive table presents hypothetical yet representative values for these parameters for this compound, based on the principles observed in studies of similar compounds. epstem.netepstem.net

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.75 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |

| Ionization Potential | I | -EHOMO | 6.85 |

| Electron Affinity | A | -ELUMO | 1.75 |

| Electronegativity | χ | (I + A) / 2 | 4.30 |

| Chemical Hardness | η | (I - A) / 2 | 2.55 |

| Chemical Softness | S | 1 / η | 0.39 |

| Electrophilicity Index | ω | μ2 / 2η | 3.62 |

These reactivity indices collectively suggest that this compound would be a relatively stable molecule with a moderate electrophilic character. The analysis of the HOMO and LUMO electron density distributions would further reveal the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, in related nicotinic acid derivatives, the oxygen and nitrogen atoms are often found to be the most negatively charged and thus potential sites for electrophilic interaction. epstem.net

Design of Novel Derivatives based on Computational Predictions

The insights gained from FMO analysis and reactivity indices serve as a powerful platform for the rational design of novel derivatives of this compound with tailored properties. By strategically modifying its molecular structure, it is possible to fine-tune its electronic characteristics and, consequently, its chemical and biological activity.

Computational predictions can guide this design process by simulating the effects of adding different functional groups to the core structure. For example, the introduction of electron-donating groups (e.g., -NH2, -OH) would be expected to raise the HOMO energy level, making the molecule a better electron donor and potentially increasing its nucleophilicity. Conversely, the addition of electron-withdrawing groups (e.g., -NO2, -CF3) would lower the LUMO energy, enhancing its electron-accepting capabilities and increasing its electrophilicity.

The following table outlines a hypothetical design strategy for novel derivatives based on these computational principles:

| Derivative | Modification | Predicted Effect on FMO | Potential Change in Reactivity |

| Derivative A | Addition of an amino group (-NH2) at the 5-position | Increase in EHOMO, slight decrease in ΔE | Increased nucleophilicity, potentially more reactive |

| Derivative B | Addition of a nitro group (-NO2) at the 6-position | Decrease in ELUMO, significant decrease in ΔE | Increased electrophilicity, likely more reactive |

| Derivative C | Replacement of the methoxy group (-OCH3) with a trifluoromethyl group (-CF3) | Significant decrease in ELUMO | Substantially increased electrophilicity |

| Derivative D | Esterification of the carboxylic acid group | Minimal change to the pyridine ring's FMOs, but alters steric and H-bonding properties | Modified solubility and receptor interaction potential |

This computational-led approach allows for the in silico screening of a vast number of potential derivatives, prioritizing the synthesis of those with the most promising predicted properties. By calculating the FMO energies and reactivity indices for each proposed derivative, researchers can systematically explore the chemical space around the parent molecule. This not only accelerates the discovery process but also reduces the costs and resources associated with traditional trial-and-error synthesis and testing. Further computational studies, such as molecular docking simulations, could then be employed to predict how these novel derivatives might interact with specific biological targets.

Synthetic Utility and Applications of 2 Methoxyisonicotinic Acid Hydrochloride in Organic and Material Chemistry

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on the 2-methoxyisonicotinic acid scaffold allows for its use in the construction of a wide array of complex organic structures. Its utility spans the creation of diverse heterocyclic systems, advanced intermediates, and participation in efficient one-pot reaction sequences.

While 2-methoxyisonicotinic acid is already a functionalized pyridine (B92270), its core structure serves as a key precursor for the synthesis of more elaborate, fused heterocyclic systems such as quinolines. Classic methods for quinoline (B57606) synthesis, like the Doebner reaction, involve the condensation of an aniline, an aldehyde, and pyruvic acid. nih.gov By analogy, derivatives of 2-methoxyisonicotinic acid can be envisioned as components in similar synthetic strategies to construct polycyclic scaffolds.

Furthermore, modern synthetic methods enable the direct functionalization of C-H bonds on heterocyclic rings to build complex architectures. nih.gov The pyridine ring of 2-methoxyisonicotinic acid is a suitable substrate for transition-metal-catalyzed reactions, such as rhodium-catalyzed intramolecular C-H functionalization, which can be used to create fused bicyclic pyridines and tricyclic quinolines. nih.gov In these roles, the compound acts as a foundational scaffold upon which additional rings are constructed, demonstrating its utility in generating molecular diversity. The reactivity of the pyridine ring can also be tailored using polyfunctional magnesium and zinc reagents to introduce additional substituents with high regioselectivity. beilstein-journals.org

Functionalized pyridine carboxylic acids are recognized as important intermediates in the synthesis of high-value compounds, particularly in medicinal chemistry. For instance, isomers such as 4-methoxy-2-pyridinecarboxylic acid serve as intermediates in the preparation of diacid analogs investigated as glycogen (B147801) phosphorylase inhibitors. chemicalbook.com Similarly, 2-methoxyisonicotinic acid is a valuable precursor for advanced organic intermediates.

The carboxylic acid moiety is readily converted into other functional groups, providing access to a wide range of derivatives.

Amide Formation: Coupling with various amines (using standard peptide coupling reagents) yields amides, which are common structural motifs in biologically active molecules.

Esterification: Reaction with alcohols produces esters, which can be used as protecting groups or to modify the solubility and electronic properties of the molecule.

Reduction: The carboxylic acid can be reduced to a primary alcohol, providing another point for synthetic diversification.

These transformations allow chemists to leverage the 2-methoxypyridine (B126380) core in multi-step syntheses, building toward more complex target molecules.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. beilstein-journals.org Several important MCRs, such as the Passerini and Ugi reactions, utilize a carboxylic acid as a key component. organic-chemistry.org

2-Methoxyisonicotinic acid is a suitable candidate for the carboxylic acid input in these reactions. Its participation would enable the direct and rapid incorporation of the 2-methoxypyridinyl moiety into diverse and complex scaffolds, such as peptidomimetics and other functionalized structures. This approach offers significant advantages in terms of efficiency and atom economy for creating libraries of novel compounds.

| Reaction | Reactant 1 (Carbonyl) | Reactant 2 (Isocyanide) | Reactant 3 (Acid) | Reactant 4 (Amine) | Resulting Scaffold |

|---|---|---|---|---|---|

| Passerini (3CR) | Aldehyde or Ketone | R-NC | 2-Methoxyisonicotinic Acid | N/A | α-Acyloxy Amide |

| Ugi (4CR) | Aldehyde or Ketone | R-NC | 2-Methoxyisonicotinic Acid | Primary or Secondary Amine | α-Acylamino Amide |

Chiral Ionic Liquids (CILs) are a class of molten salts that are chiral and have garnered significant interest for applications in asymmetric synthesis and enantioselective separations. sci-hub.senih.gov The synthesis of CILs often involves the derivatization of molecules from the chiral pool. nih.gov The isonicotinic acid framework has been successfully used to prepare novel CILs. researchgate.net

A clear synthetic pathway exists for converting 2-methoxyisonicotinic acid into a functionalized CIL. This process involves a three-step sequence:

Esterification: The carboxylic acid group is reacted with a chiral alcohol (e.g., (-)-menthol or an equivalent) to form a chiral ester.

Quaternization: The pyridine nitrogen atom of the chiral ester is alkylated with an alkyl halide (e.g., methyl iodide or ethyl bromide). This step creates a chiral pyridinium (B92312) cation.

Anion Exchange: The halide anion is exchanged for a different anion (e.g., hexafluorophosphate (B91526) [PF₆]⁻ or bis(trifluoromethylsulfonyl)imide [NTf₂]⁻) to fine-tune the physical properties of the resulting ionic liquid.

This strategy allows for the creation of task-specific CILs where the 2-methoxy-4-alkoxycarbonylpyridinium cation acts as the source of chirality and functionality.

| Step | Reaction | Reactants | Product Type |

|---|---|---|---|

| 1 | Esterification | 2-Methoxyisonicotinic acid + Chiral Alcohol (R*-OH) | Chiral Ester Intermediate |

| 2 | N-Alkylation (Quaternization) | Chiral Ester Intermediate + Alkyl Halide (R'-X) | Chiral Pyridinium Halide Salt |

| 3 | Anion Metathesis | Chiral Pyridinium Halide Salt + Anion Source (e.g., LiNTf₂) | Final Chiral Ionic Liquid |

Applications in Polymer Chemistry and Material Science (Non-Biological)

The reactivity of 2-methoxyisonicotinic acid also lends itself to applications in polymer and material science, where it can be used to create functional materials with tailored properties.

The incorporation of specific chemical moieties into polymers is a powerful strategy for developing materials with advanced functions. 2-Methoxyisonicotinic acid can be integrated into polymer structures through two primary methods:

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

2-Methoxyisonicotinic acid, the conjugate base of its hydrochloride salt, serves as a versatile organic linker in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). Its structure, featuring a pyridine nitrogen atom and a carboxylate group, allows it to bind to metal ions in various coordination modes, making it an excellent candidate for creating diverse and functional supramolecular architectures. The methoxy (B1213986) group at the 2-position can influence the electronic properties and steric hindrance of the ligand, thereby fine-tuning the resulting framework's structure and properties.

One notable application involves its use as a modulator and structural component in the synthesis of zirconium-based MOFs. For instance, 2-methoxyisonicotinic acid has been employed in the synthesis of a B-MV-PCN-521 type MOF. In this synthesis, it was used along with Zirconium(IV) chloride (ZrCl₄) and other organic linkers in a DEF (N,N-diethylformamide) solvent system. amazonaws.com The mixture is heated to facilitate the self-assembly process, resulting in the formation of a crystalline MOF powder. amazonaws.com The role of 2-methoxyisonicotinic acid in such syntheses can be to control the nucleation and growth of the MOF crystals, influence the defect chemistry, or become incorporated into the final structure as a co-linker, thereby modifying the framework's porosity and chemical environment.

The general principle of using substituted isonicotinic acids as linkers is well-established. The pyridine nitrogen and the carboxylate oxygen atoms can bridge multiple metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) networks. The specific architecture depends on the coordination geometry of the metal ion, the reaction conditions (temperature, solvent), and the steric and electronic profile of the ligand.

| Framework Component | Role/Compound | Significance in MOF Synthesis |

| Metal Ion | Zirconium(IV) (from ZrCl₄) | Forms the inorganic nodes or secondary building units (SBUs) of the framework. |

| Organic Linker | 2-Methoxyisonicotinic Acid | Acts as a modulator or co-linker, influencing crystal growth and framework properties. amazonaws.com |

| Solvent | N,N-diethylformamide (DEF) | Solubilizes the precursors and mediates the self-assembly process. |

| Synthesis Condition | Heating (e.g., 120 °C) | Provides the necessary energy for the formation of the crystalline framework. amazonaws.com |

Role in Supramolecular Assembly and Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular interactions, primarily hydrogen bonds, to design and synthesize new solid-state materials with desired properties. 2-Methoxyisonicotinic acid hydrochloride is a prime candidate for crystal engineering studies due to its array of functional groups capable of forming robust and directional intermolecular interactions.

The molecule possesses a carboxylic acid group (a strong hydrogen bond donor), a pyridine nitrogen (a hydrogen bond acceptor), and a methoxy group. In its hydrochloride salt form, the pyridine nitrogen is protonated, creating a strong N⁺-H hydrogen bond donor. These features allow for the formation of predictable supramolecular synthons. A key interaction is the carboxylic acid–pyridine heterosynthon, a highly reliable hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom. iucr.orgmdpi.com

Research on analogous systems, such as co-crystals of isonicotinamide (B137802) with various carboxylic acids, demonstrates the robustness of these synthons in directing molecular assembly. mdpi.comresearchgate.net In the case of 2-methoxyisonicotinic acid, these interactions can be used to form:

Self-Assembled Dimers: Carboxylic acid groups can form classic head-to-head dimers through strong O-H···O hydrogen bonds.

Chains and Networks: The combination of the carboxylic acid and pyridine functionalities allows for the formation of extended chains and sheets.

Co-crystals: By introducing a second molecule (a coformer) that has complementary hydrogen bonding sites (e.g., another carboxylic acid, an amide, or a different heterocyclic compound), multi-component crystals can be engineered. iucr.orgresearchgate.net The stability and physical properties (like solubility and melting point) of the resulting co-crystal can be significantly different from the parent compounds. researchgate.net

| Functional Group | Hydrogen Bonding Role | Common Supramolecular Synthon |

| Carboxylic Acid (-COOH) | Donor (O-H) & Acceptor (C=O) | Acid-Acid Homodimer, Acid-Pyridine Heterosynthon iucr.org |

| Pyridine Nitrogen | Acceptor | Acid-Pyridine Heterosynthon iucr.org |

| Protonated Pyridine (N⁺-H) | Donor | N⁺-H···O⁻/Cl⁻ ion pairing and hydrogen bonding |

| Methoxy Group (-OCH₃) | Weak Acceptor | C-H···O interactions |

Potential in Nanoparticle Development for Chemical Applications

While direct applications of this compound in nanoparticle development are not extensively documented, its chemical structure suggests significant potential in this field. Pyridine and carboxylic acid functional groups are widely used to functionalize the surfaces of nanoparticles, enhancing their stability, solubility, and utility in various chemical applications.

The compound could be utilized in several ways:

Surface Functionalization: The carboxylate group can act as an anchor to bind to the surface of metal oxide nanoparticles (e.g., iron oxide, titania). This surface modification can prevent nanoparticle aggregation, improve dispersibility in specific solvents, and introduce new chemical functionality to the nanoparticle surface.

Ligand for Quantum Dots: Carboxylic acid-terminated ligands are commonly used to passivate the surface of quantum dots (QDs), improving their photoluminescence quantum yields and stability.

Precursor for Functional Coatings: The molecule can be a building block for more complex ligands used to coat nanoparticles. For instance, it could be incorporated into polymers or other organic shells that encapsulate nanoparticles, providing a functional interface for further chemical reactions or for directing the nanoparticles to specific targets.

Component in Drug Delivery Systems: Nanoparticles are increasingly used as carriers for drug delivery. The surface of these nanoparticles is often modified with biocompatible molecules to enhance efficacy. ambeed.com Ligands derived from 2-methoxyisonicotinic acid could potentially be used to modify the surface of such nanocarriers.

The principles are demonstrated in the functionalization of magnetic graphene oxide with pyridine-based ligands to immobilize gold nanoparticles, creating a recyclable catalyst. researchgate.net This approach highlights how the pyridine scaffold serves as an effective platform for anchoring nanoparticles to supports.

Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

Synthesis of Ligands for Metal-Catalyzed Reactions

2-Methoxyisonicotinic acid is a valuable precursor for the synthesis of more complex ligands used in metal-catalyzed reactions. Its core structure can be chemically modified at several positions to introduce additional coordinating groups or functionalities that can tune the steric and electronic environment of a metal catalyst.

The carboxylic acid group is a common starting point for modification. It can be readily converted into an amide via coupling reactions. For example, 2-methoxyisonicotinic acid has been reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the corresponding Weinreb amide. google.com This amide can then participate in further reactions to build more elaborate ligand structures. Similarly, it can be coupled with various amines to generate a library of amide-based ligands. google.comgoogleapis.com

Furthermore, the pyridine ring itself can be functionalized. For instance, iridium-catalyzed C-H borylation reactions can introduce boronate esters onto the pyridine ring, which are versatile intermediates for subsequent cross-coupling reactions (like Suzuki-Miyaura coupling) to attach aryl or alkyl groups. dur.ac.uk Such modifications can lead to the creation of bidentate or pincer-type ligands, which are crucial in many catalytic transformations. justia.com

| Starting Material | Reaction Type | Intermediate/Product | Potential Application |

| 2-Methoxyisonicotinic acid | Amide Coupling | N-aryl/alkyl amides, Weinreb amide google.comgoogle.com | Precursors for multidentate ligands |

| 2-Methoxyisonicotinic acid | Esterification | Methyl 2-methoxyisonicotinate core.ac.uk | Intermediate for further functionalization |

| 2-Methoxyisonicotinic acid | C-H Borylation | Borylated pyridine derivatives dur.ac.uk | Building blocks for Suzuki coupling to create complex ligands |

Role in Organocatalysis or Phase-Transfer Catalysis

As a pyridinium salt, this compound has potential utility in catalysis, particularly in phase-transfer catalysis (PTC). PTC is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). acsgcipr.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually an anion) across the phase boundary into the other phase where the reaction can occur. acsgcipr.org

Pyridinium salts are known to function as phase-transfer catalysts and have been explored as redox-active reagents in various transformations. sci-hub.sersc.org The key features of this compound in this context are:

Pyridinium Core: The positively charged nitrogen atom can form an ion pair with an anionic reactant from the aqueous phase.

Lipophilicity: The organic nature of the molecule, including the methoxy group, allows this ion pair to have some solubility in the organic phase, enabling the transport of the anion.

While specific applications of this compound as a phase-transfer catalyst are not widely reported, its structure fits the general requirements. It could potentially catalyze nucleophilic substitution, alkylation, or oxidation reactions where an inorganic nucleophile or base needs to be transferred into an organic medium. The efficiency of such a catalyst would depend on the balance between its hydrophilicity and lipophilicity, which determines its ability to partition between the two phases effectively.

Immobilization on Solid Supports for Heterogeneous Catalysis

The conversion of homogeneous catalysts into heterogeneous systems by immobilizing them on solid supports is a major goal in sustainable chemistry, as it facilitates catalyst separation and recycling. Ligands derived from 2-methoxyisonicotinic acid are well-suited for this purpose.

The general strategy involves modifying the 2-methoxyisonicotinic acid molecule to include a reactive handle that can form a covalent bond with a solid support, such as silica (B1680970), alumina, or a polymer resin. A common approach for silica supports is to introduce a trialkoxysilane group onto the ligand.

This is exemplified by research on immobilizing pyridine-based ligands like chiral pyridinebis(oxazoline) (pybox). In these studies, the pyridine ring is functionalized at the 4-position (the position of the carboxylic acid in 2-methoxyisonicotinic acid) with groups that can be linked to spacers containing triethoxysilyl moieties. nih.govresearchgate.netcsic.es These functionalized ligands are then "grafted" onto the silica surface. researchgate.net

For a ligand derived from 2-methoxyisonicotinic acid, the process would typically involve:

Functionalization: The carboxylic acid group is converted into an amide or ester that contains a terminal functional group (e.g., an amine or an alkene).

Coupling to a Linker: This terminal group is reacted with a linker molecule that possesses a trialkoxysilane headgroup.

Immobilization: The resulting silane-functionalized ligand is reacted with a solid support like silica gel. The silane (B1218182) groups hydrolyze and form stable Si-O-Si bonds with the support surface.

Metallation: The immobilized ligand is then complexed with a suitable metal precursor to generate the active heterogeneous catalyst. lp.edu.ua

Such supported catalysts can be used in various reactions, including polymerizations, hydrogenations, and asymmetric synthesis, combining the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.govlp.edu.ua

Emerging Research Directions and Future Perspectives for 2 Methoxyisonicotinic Acid Hydrochloride

Exploration of Novel and Sustainable Synthetic Approaches

The synthesis of pyridine (B92270) derivatives, including 2-methoxyisonicotinic acid hydrochloride, has traditionally relied on multi-step chemical protocols that can involve harsh reagents and generate significant waste. rsc.org The future of its synthesis lies in greener and more efficient technologies that offer higher yields, improved safety, and a reduced environmental footprint.

Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, presents a compelling sustainable alternative to classical chemical routes. rsc.orgrsc.org Research into the enzymatic synthesis of related pyridine derivatives has demonstrated the potential for high chemo-, regio-, and stereoselectivity under mild reaction conditions. rsc.org

For a compound like 2-methoxyisonicotinic acid, this could involve:

Engineered Enzymes: Developing specific enzymes (e.g., oxidoreductases, methyltransferases) that can perform targeted modifications on a pyridine backbone, such as the precise introduction of a methoxy (B1213986) group at the C2 position.